molecular formula C19H24N4O5 B6099131 2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone

2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone

Cat. No. B6099131
M. Wt: 388.4 g/mol
InChI Key: OHSUHRNXRVKYHC-KEBDBYFISA-N
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Description

2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone, also known as ANS, is a semicarbazone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. ANS has been shown to exhibit promising anticancer, antiviral, and antiparasitic activities.

Scientific Research Applications

2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, as well as antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound may also exert its antiviral and antiparasitic activities by inhibiting viral and parasitic enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has also been found to inhibit the growth of cancer cells without affecting normal cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. This compound has also been found to inhibit the replication of herpes simplex virus type 1 and 2, as well as the growth of Trypanosoma cruzi.

Advantages and Limitations for Lab Experiments

The advantages of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone in lab experiments include its low toxicity, selectivity for cancer cells, and potential therapeutic applications. However, the limitations of this compound include its limited solubility in water and its potential instability under certain conditions.

Future Directions

Future research on 2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone should focus on its mechanism of action, pharmacokinetics, and potential therapeutic applications. This compound may also be used in combination with other anticancer, antiviral, and antiparasitic agents to enhance their efficacy. Additionally, the development of this compound analogs may lead to the discovery of more potent and selective compounds for the treatment of cancer, viral infections, and parasitic diseases.
In conclusion, this compound is a semicarbazone derivative that has shown promising anticancer, antiviral, and antiparasitic activities. Its potential therapeutic applications make it a promising candidate for further research and development. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 1-adamantylsemicarbazide. The reaction is carried out in the presence of ethanol and a catalytic amount of hydrochloric acid. The resulting product is then purified through recrystallization.

properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-28-16-6-15(23(26)27)5-14(17(16)24)10-20-22-18(25)21-19-7-11-2-12(8-19)4-13(3-11)9-19/h5-6,10-13,24H,2-4,7-9H2,1H3,(H2,21,22,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSUHRNXRVKYHC-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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